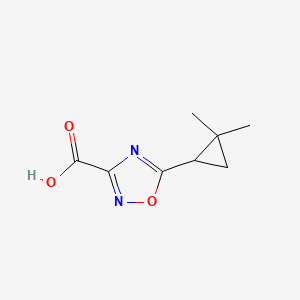

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2,2-dimethylcyclopropyl group and a carboxylic acid moiety at the 3-position. The 2,2-dimethylcyclopropyl substituent may enhance metabolic stability and lipophilicity compared to simpler alkyl or aryl groups .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-(2,2-dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c1-8(2)3-4(8)6-9-5(7(11)12)10-13-6/h4H,3H2,1-2H3,(H,11,12) |

InChI Key |

HQTXBGQORGEJLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1C2=NC(=NO2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Amidoxime-Based Cyclization

One of the most established routes involves the cyclization of amidoximes with carboxylic acids or their derivatives:

Amidoxime and Carboxylic Acid Activation :

The process begins with converting carboxylic acids into more reactive intermediates using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P. The activated acid then reacts with amidoximes to form the heterocyclic oxadiazole core via intramolecular cyclization, often facilitated by dehydrating agents or catalysts (e.g., pyridine, TBAF).Specific Methodology for the Target Compound :

To synthesize 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid , a suitable approach involves starting from a carboxylic acid derivative bearing the 2,2-dimethylcyclopropyl group, such as a cyclopropyl-substituted carboxylic acid. This acid can be activated with CDI (Carbonyldiimidazole) to form an acyl imidazole intermediate, which then reacts with an amidoxime bearing the necessary heteroatom functionalities.

Research Reference :

The method described by Zarei M. (2019) involves activation of carboxylic acids with reagents like Vilsmeier’s reagent, leading to efficient cyclization with amidoximes, yielding 1,2,4-oxadiazoles with high efficiency and purity.

Nitrile Oxide Cycloaddition

Another prominent route involves the generation of nitrile oxides from oximes or chloroximes, which then undergo 1,3-dipolar cycloaddition with nitriles:

Generation of Nitrile Oxides :

Typically, oximes are treated with chlorinating agents such as sodium hypochlorite or with chlorinated reagents to form nitrile oxides in situ.Cycloaddition with Suitable Nitriles :

The nitrile oxides then react with nitrile precursors bearing the desired substituents, such as a cyclopropyl-containing nitrile, to form the oxadiazole ring.

Research Reference :

Golushko et al. (2020) demonstrated a tandem reaction involving nitrile oxides and nitroalkenes, leading to 1,2,4-oxadiazoles with high yields and rapid reaction times.

One-Pot Synthesis from Amidoximes and Carboxylic Acids

Recent advances have introduced one-pot procedures that combine amidoximes with activated carboxylic acids, often under basic or superbase conditions:

Superbase-Mediated Synthesis :

Using NaOH/DMSO, amidoximes react with methyl or ethyl esters of carboxylic acids to produce 3,5-disubstituted-1,2,4-oxadiazoles efficiently.Activation via Vilsmeier Reagent :

Activation of carboxylic acids with Vilsmeier reagents enhances reactivity, allowing for a straightforward cyclization process with amidoximes.

Research Reference :

Baykov et al. (2017) reported a one-pot synthesis at room temperature with yields ranging from 11% to 90%, demonstrating the versatility of this method for diverse oxadiazole derivatives.

Specific Synthesis Pathway for the Target Compound

Given the structural features of 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid , the most suitable approach involves:

Step 1 : Synthesis of a cyclopropyl-substituted carboxylic acid precursor, such as 2,2-dimethylcyclopropanecarboxylic acid . This can be achieved via known cyclopropanation reactions, such as the Simmons–Smith cyclopropanation of suitable alkenes or through carbene addition to ketones.

Step 2 : Activation of this acid using CDI or Vilsmeier reagent to generate a reactive intermediate.

Step 3 : Cyclization with an amidoxime derivative, which may be prepared from the corresponding hydroxylamine and appropriate nitrile or ester.

Step 4 : Purification and characterization of the heterocyclic product, ensuring the formation of the desired 1,2,4-oxadiazole ring with the cyclopropyl substituent at the 5-position.

Summary of Reaction Conditions and Yields

| Method | Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime cyclization with activated acids | CDI, EDC, DCC | Room temperature, reflux | 60-90% | High purity, versatility | Requires activation step |

| Nitrile oxide cycloaddition | NaOCl, nitriles | Mild, in situ generation | 70-90% | Rapid, high yield | Limited substrate scope |

| One-pot superbase-mediated | NaOH/DMSO | Room temperature | 11-90% | Simple, scalable | Long reaction times in some cases |

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) at position 3 can undergo standard reactions typical of carboxylic acids:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters .

-

Amidation : Reaction with amines (e.g., ammonia, alkylamines) using coupling agents like dicyclohexylcarbodiimide (DCC) to form amides .

-

Decarboxylation : Thermal decomposition under acidic conditions to release CO₂ and form a hydrocarbon derivative .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH) + H⁺ | Ester (e.g., methyl ester) |

| Amidation | Amine + DCC | Amide |

| Decarboxylation | Heat + Acidic catalyst | CO₂ + alkyl product |

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is electron-deficient due to its nitrogen atoms, making it susceptible to:

-

Nucleophilic Substitution : Reaction with nucleophiles (e.g., amines, alkoxides) under basic conditions, particularly at positions adjacent to electron-withdrawing groups .

-

Cycloaddition : Participation in [3+2] or [4+2] cycloadditions (e.g., with alkenes or alkynes) under thermal or photochemical conditions .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Nucleophile (e.g., NH₃) + Base (e.g., KOH) | Substituted oxadiazole |

| Cycloaddition | Diene/Alkyne + Heat/Light | Heterocyclic adduct |

Reactivity of the Cyclopropyl Substituent

The 2,2-dimethylcyclopropyl group at position 5 is a strained ring system, which may undergo:

-

Ring-Opening Reactions : Under acidic or basic conditions, leading to alkene or cyclopropane derivatives .

-

Electrophilic Addition : Reaction with electrophiles (e.g., halogens) to form substituted cyclopropanes .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Ring-Opening | Acid (e.g., HCl) or Base (e.g., NaOH) | Alkene or cyclopropane |

| Electrophilic Addition | Electrophile (e.g., Cl₂) | Substituted cyclopropane |

Biological Relevance of Functional Groups

The compound’s substituents influence its bioactivity. For example:

-

Carboxylic acid : Enhances solubility and may participate in enzyme binding .

-

Oxadiazole ring : Contributes to structural stability and interaction with biological targets .

Key Findings from Literature

-

Oxadiazole Derivatives : Studies highlight their potential as anticancer agents, with substituents like cyclopropyl groups modulating activity .

-

Reactivity Trends : Electron-withdrawing groups (e.g., carboxylic acid) increase reactivity in nucleophilic substitutions .

-

Synthetic Flexibility : Microwave-assisted methods and base-mediated cyclizations enable rapid synthesis of oxadiazoles .

Scientific Research Applications

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Data Limitations : Direct studies on 5-(2,2-dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid are absent in the provided evidence. Insights are inferred from analogs.

- Future Directions :

- Structure-Activity Relationships (SAR) : Systematic evaluation of cyclopropane substituents on oxadiazole pharmacology.

- Synthetic Optimization : Development of efficient routes for cyclopropane-functionalized oxadiazoles.

- In Vivo Studies : Assessment of pharmacokinetics and toxicity profiles.

Biological Activity

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. The biological potential of oxadiazoles is attributed to their ability to interact with various biological targets, making them promising candidates for drug development.

Chemical Structure and Properties

The compound features a unique cyclopropyl moiety and an oxadiazole ring, which contributes to its pharmacological properties. The oxadiazole core is known for its stability and ability to form hydrogen bonds, which are crucial for biological interactions.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting various enzymes and pathways involved in tumor growth.

- Antimicrobial Properties : Some compounds in this class have demonstrated effectiveness against bacterial and fungal strains.

- Antiparasitic Effects : Certain oxadiazole derivatives have been reported to be effective against protozoan parasites.

Anticancer Activity

Recent studies highlight the potential of 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid as an anticancer agent. Its mechanism of action involves:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation .

- Induction of Apoptosis : In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways .

Antimicrobial Activity

The compound has also exhibited antimicrobial activity against several pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

Antiparasitic Activity

Research indicates that oxadiazole derivatives can target parasitic infections effectively. For instance, compounds similar to 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid have shown promising results against Trypanosoma cruzi and Leishmania species .

1. Anticancer Efficacy

A study evaluated the effects of the compound on human breast cancer (MCF-7) cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced cell cycle arrest at the G1 phase and increased the expression of pro-apoptotic markers.

2. Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL for bacteria and 32 µg/mL for fungi, indicating moderate antimicrobial activity.

Research Findings Summary

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Antiparasitic | Trypanosoma cruzi | EC50 = 5 µM | Metabolic inhibition |

Q & A

Q. What are the established synthetic routes for 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid, and what are their respective yields and limitations?

- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclocondensation of carboxylic acid derivatives with amidoximes. For example, a general procedure involves refluxing a mixture of 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a base . Adapting this method, the dimethylcyclopropyl substituent may introduce steric hindrance, necessitating extended reaction times (5–7 hours) or elevated temperatures. Yields are often moderate (40–60%) due to competing side reactions. Alternative routes, such as microwave-assisted synthesis, could mitigate these limitations by improving reaction efficiency.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Cyclocondensation | Reflux in acetic acid | 40–60 | Steric hindrance, side products |

| Microwave-assisted | 150°C, 30 min | 65–75 | Requires specialized equipment |

| Solid-phase synthesis | Room temperature, 24 h | 30–50 | Low scalability |

Q. How can the structure of 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid be confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR : H and C NMR can identify the cyclopropane protons (δ 1.2–1.5 ppm) and oxadiazole ring carbons (δ 160–170 ppm). The carboxylic acid proton appears as a broad singlet near δ 12 ppm.

- IR : A strong absorption band at ~1700 cm confirms the carboxylic acid group, while the oxadiazole ring shows C=N stretches at 1600–1650 cm.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 225.0874 for CHNO).

- X-ray Crystallography : Resolves steric effects of the dimethylcyclopropyl group.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under different experimental conditions?

- Methodological Answer :

- Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts).

- Stability : Stable under inert atmospheres at –20°C but degrades in aqueous solutions at pH > 7. Stability studies should monitor decomposition via HPLC under varying pH and temperature .

Q. Table 2: Physicochemical Properties

| Property | Conditions | Observations |

|---|---|---|

| Melting Point | DSC analysis | 180–185°C (decomposition) |

| Solubility in DMSO | 25°C | 50 mg/mL |

| Aqueous Stability (pH 7) | 37°C, 24 h | 85% remaining |

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid, particularly considering steric effects from the dimethylcyclopropyl group?

- Methodological Answer :

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl) to activate the amidoxime intermediate.

- Microwave Assistance : Reduces reaction time and improves regioselectivity.

- Protecting Groups : Temporarily mask the carboxylic acid to minimize side reactions during cyclization.

Evidence from similar oxadiazole syntheses suggests that sodium acetate in acetic acid under reflux remains a robust baseline method .

Q. How does the electronic nature of the dimethylcyclopropyl substituent influence the reactivity of the oxadiazole ring in further functionalization reactions?

- Methodological Answer : The cyclopropane ring introduces both steric bulk and electron-withdrawing effects, which can:

- Reduce Nucleophilicity : Hinders SN reactions at the oxadiazole C-5 position.

- Stabilize Intermediates : Resonance effects from the oxadiazole ring may counteract steric strain.

Computational studies (DFT) are recommended to map electronic surfaces and predict reactive sites .

Q. What in vitro biological assays are most suitable for evaluating the potential bioactivity of this compound, and how should they be designed to account for its physicochemical properties?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination) in Mueller-Hinton broth, with solubility-adjusted DMSO controls (<1% v/v).

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates, accounting for compound stability during incubation (e.g., 24–48 h at 37°C).

Similar oxadiazole derivatives have shown promise in targeting bacterial enzymes , suggesting these assays as a starting point.

Q. How can contradictory data regarding the compound’s stability in aqueous solutions be resolved through systematic experimental design?

- Methodological Answer :

- Controlled Variables : Test stability across pH (2–10), temperatures (4°C, 25°C, 37°C), and ionic strengths.

- Analytical Methods : Use HPLC-UV to quantify degradation products and derive kinetic models (e.g., first-order decay).

Prior stability studies on related heterocycles emphasize the importance of buffered solutions and inert storage conditions .

Q. What computational modeling approaches are recommended to predict the compound’s interaction with biological targets, and what validation methods are essential?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets (e.g., bacterial FabH enzyme).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.

- Validation : Correlate docking scores with in vitro IC values from enzyme assays.

Studies on structurally analogous compounds highlight the utility of hybrid QM/MM methods for accurate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.